molecular formula C6H5BrN2 B2466297 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile CAS No. 1648881-87-1

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B2466297
CAS No.: 1648881-87-1
M. Wt: 188.042
InChI Key: BDLUSUZCSSZHDN-FIBGUPNXSA-N
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Description

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, a trideuteriomethyl group at the 1-position, and a cyano group at the 2-position of the pyrrole ring. The incorporation of deuterium atoms in the methyl group can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 1-trideuteriomethyl-1H-pyrrole-2-carbonitrile using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

    Substitution Reactions: Formation of 4-substituted pyrrole derivatives.

    Oxidation Reactions: Formation of pyrrole-2,3-diones or other oxidized products.

    Reduction Reactions: Formation of 2-aminopyrrole derivatives.

Scientific Research Applications

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of functionalized pyrrole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the cyano group can enhance its binding affinity and specificity towards these targets. The deuterium atoms in the methyl group can also influence the compound’s metabolic stability and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Similar structure but with a non-deuterated methyl group.

    4-Bromo-1H-pyrrole-2-carbonitrile: Lacks the methyl group at the 1-position.

    1-Trideuteriomethyl-1H-pyrrole-2-carbonitrile: Lacks the bromine atom at the 4-position.

Uniqueness

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the bromine atom and the trideuteriomethyl group. The incorporation of deuterium atoms can enhance the compound’s stability and alter its reactivity compared to its non-deuterated analogs. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic development.

Properties

IUPAC Name

4-bromo-1-(trideuteriomethyl)pyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLUSUZCSSZHDN-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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